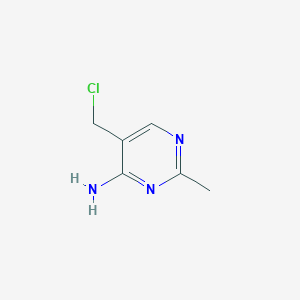

5-(Chloromethyl)-2-methylpyrimidin-4-amine

Description

Structure

2D Structure

Properties

IUPAC Name |

5-(chloromethyl)-2-methylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8ClN3/c1-4-9-3-5(2-7)6(8)10-4/h3H,2H2,1H3,(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMLLQDUJVUQRGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C(=N1)N)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

189745-28-6 | |

| Record name | 4-Amino-5-(chloromethyl)-2-methylpyrimidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0189745286 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-AMINO-5-(CHLOROMETHYL)-2-METHYLPYRIMIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B67SQ892UJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

5-(Chloromethyl)-2-methylpyrimidin-4-amine chemical properties

An In-depth Technical Guide to 5-(Chloromethyl)-2-methylpyrimidin-4-amine

Introduction

This compound is a heterocyclic compound featuring a pyrimidine core. This structure is a cornerstone in medicinal chemistry due to the diverse biological activities exhibited by pyrimidine derivatives. The compound is characterized by a reactive chloromethyl group at the 5-position, a methyl group at the 2-position, and an amine group at the 4-position. This specific arrangement of functional groups makes it a highly versatile and valuable building block in the synthesis of complex pharmaceutical agents. It is commonly handled as a free base and as a hydrochloride salt, the latter of which often exhibits enhanced solubility in polar solvents, making it more suitable for certain pharmaceutical applications.[1] This guide provides a comprehensive overview of its chemical properties, reactivity, applications, and relevant experimental considerations for researchers, scientists, and drug development professionals.

Core Chemical and Physical Properties

The compound can be referenced by several identifiers and possesses distinct properties, which differ slightly between its free base form and its more commonly supplied hydrochloride salt.

This compound (Free Base)

This table summarizes the properties of the neutral compound.

| Property | Value | Source |

| IUPAC Name | This compound | [2] |

| CAS Number | 189745-28-6 | [2] |

| Molecular Formula | C₆H₈ClN₃ | [2] |

| Molecular Weight | 157.60 g/mol | [2] |

| Exact Mass | 157.0406750 Da | [2] |

| InChI Key | AMLLQDUJVUQRGA-UHFFFAOYSA-N | [2] |

| SMILES | CC1=NC=C(C(=N1)N)CCl | [2] |

| XLogP3 | 0.6 | [2] |

| Topological Polar Surface Area | 51.8 Ų | [2] |

This compound Hydrochloride

This table summarizes the properties of the hydrochloride salt.

| Property | Value | Source |

| Chemical Name | This compound,hydrochloride | [3] |

| CAS Number | 70476-08-3 | [3] |

| Molecular Formula | C₆H₉Cl₂N₃ | [1][3] |

| Molecular Weight | 194.06 g/mol | [1][3] |

| Exact Mass | 193.0173527 Da | [3] |

| Boiling Point | 296.4 °C at 760 mmHg | [3] |

| Density | 1.29 g/cm³ | [3] |

| Flash Point | 133 °C | [3] |

| Refractive Index | 1.59 | [3] |

Reactivity and Chemical Profile

The primary site of reactivity on this compound is the chloromethyl group. The chlorine atom is a good leaving group, making the adjacent methylene carbon susceptible to nucleophilic attack. This reactivity is central to its utility as a synthetic intermediate.[1]

The main types of reactions it can undergo include:

-

Nucleophilic Substitution: The chloromethyl group readily reacts with a wide range of nucleophiles, such as amines (R-NH₂), thiols (R-SH), and alkoxides (R-O⁻), to form new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds, respectively. This is the most common synthetic application of this compound.[1]

-

Oxidation: The compound can be oxidized to form the corresponding aldehyde or carboxylic acid at the 5-position.[1]

-

Reduction: The chloromethyl group can be reduced, leading to the formation of the corresponding alcohol.[1]

The mechanism of action for its biological activity, particularly when incorporated into larger molecules, often involves the pyrimidine core interacting with biological targets. The chloromethyl group itself can form covalent bonds with nucleophilic sites on proteins or nucleic acids, which can lead to the inhibition of enzyme activity or the disruption of cellular processes.[1]

Caption: Chemical reactivity of this compound.

Applications in Research and Drug Development

This compound is a crucial intermediate in the synthesis of various biologically active molecules. Its pyrimidine scaffold is a common feature in numerous therapeutic agents, and the reactive chloromethyl group allows for straightforward chemical modification and diversification.

-

Antihistamines: It serves as a key intermediate in the synthesis of Rupatadine, a second-generation antihistamine used for treating allergic rhinitis and urticaria.[1]

-

Adenosine A1 Receptor Agonists: It is used to create precursors for highly potent agonists of the Adenosine A1 receptor, which are targets for cardiovascular and neurological conditions.[1]

-

Anticancer Research: Pyrimidine derivatives synthesized from this compound have demonstrated significant cytotoxic activity against various cancer cell lines, including human breast adenocarcinoma (MCF-7) and acute lymphoblastic leukemia (CEM-13).[1]

-

Antibacterial Agents: Structurally related compounds have shown promising activity against various bacterial strains, indicating its potential as a scaffold for new antibacterial drugs.[1]

-

Anti-inflammatory and Analgesic Agents: Studies on related pyrimidine derivatives have shown potent analgesic and anti-inflammatory effects, suggesting its utility in developing new treatments for pain and inflammation.[1]

-

Antihypertensive Agents: Research indicates that pyrimidine derivatives related to this compound may have potential as antihypertensive agents, possibly acting as alpha-2-imidazoline receptor agonists.[1]

Caption: Workflow of the compound as a key intermediate in drug discovery.

Experimental Protocols

A specific, peer-reviewed protocol for the synthesis of this compound was not available in the searched literature. However, a representative protocol for the reaction of a chloromethyl-substituted heterocycle with an amine, which is a key step in its utilization, can be generalized from similar reported syntheses.

Representative Protocol: Nucleophilic Substitution with an Amine

This protocol is an illustrative example of how this compound might be used in a subsequent synthetic step.

-

Reagents and Materials:

-

This compound (1.0 eq)

-

Target amine/nucleophile (1.1 - 1.5 eq)

-

Anhydrous base (e.g., K₂CO₃, Et₃N) (2.0 - 3.0 eq)

-

Anhydrous solvent (e.g., DMF, Acetonitrile, Isopropanol)

-

Reaction vessel, magnetic stirrer, condenser, and inert atmosphere setup (e.g., Nitrogen or Argon).

-

-

Procedure:

-

To a clean, dry reaction vessel under an inert atmosphere, add this compound and the chosen anhydrous solvent.

-

Add the anhydrous base to the mixture and stir for 10-15 minutes at room temperature.

-

Add the target amine/nucleophile to the suspension.

-

Heat the reaction mixture to a suitable temperature (e.g., 60-90 °C) and monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Quench the reaction by pouring the mixture into cold water.

-

Extract the aqueous layer with an appropriate organic solvent (e.g., Ethyl Acetate, Dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Concentrate the solvent under reduced pressure to obtain the crude product.

-

-

Purification:

-

The crude product can be purified using standard techniques such as column chromatography on silica gel or recrystallization from a suitable solvent system to yield the pure substituted product.

-

Spectroscopic Data

-

¹H NMR:

-

A singlet corresponding to the methyl protons (-CH₃) at the 2-position.

-

A singlet for the protons of the chloromethyl group (-CH₂Cl) at the 5-position.

-

A broad singlet for the amine protons (-NH₂) at the 4-position.

-

A singlet for the lone proton on the pyrimidine ring.

-

-

¹³C NMR:

-

Signals corresponding to the carbon atoms of the pyrimidine ring.

-

A signal for the methyl carbon (-CH₃).

-

A signal for the chloromethyl carbon (-CH₂Cl).

-

-

IR Spectroscopy:

-

Stretching vibrations for N-H bonds of the primary amine.

-

Stretching vibrations for C-H bonds (both aromatic and aliphatic).

-

Characteristic C=N and C=C stretching vibrations from the pyrimidine ring.

-

A C-Cl stretching vibration.

-

-

Mass Spectrometry:

-

A molecular ion peak corresponding to its exact mass, showing a characteristic M+2 isotopic pattern due to the presence of chlorine.

-

References

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 5-(Chloromethyl)-2-methylpyrimidin-4-amine

For Immediate Release

[City, State] – In the intricate world of pharmaceutical research and development, the precise determination of a molecule's three-dimensional structure is a cornerstone of innovation. This whitepaper provides an in-depth technical guide on the structure elucidation of 5-(Chloromethyl)-2-methylpyrimidin-4-amine, a key intermediate in the synthesis of various bioactive compounds. Tailored for researchers, scientists, and drug development professionals, this document outlines the multi-faceted analytical approach required to unambiguously confirm the chemical structure of this pyrimidine derivative.

Introduction

This compound, with the chemical formula C₆H₈ClN₃ and a molecular weight of 157.60 g/mol , is a heterocyclic aromatic compound of significant interest in medicinal chemistry.[1] Its structure, featuring a pyrimidine core substituted with a chloromethyl, a methyl, and an amino group, presents a unique set of spectroscopic characteristics. The hydrochloride salt of this compound is also commonly used in synthetic applications. The accurate elucidation of its structure is paramount for understanding its reactivity, predicting its biological activity, and ensuring the quality and purity of its derivatives.

This guide details the integrated application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy to decipher the molecular framework of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data provides a foundational understanding of the molecule's characteristics.

| Property | Value | Source |

| Molecular Formula | C₆H₈ClN₃ | [1] |

| Molecular Weight | 157.60 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| CAS Number | 189745-28-6 | [1] |

| Exact Mass | 157.0406750 Da | [1] |

Spectroscopic Data Analysis

The structural confirmation of this compound relies on the comprehensive analysis of its spectroscopic data. The following sections detail the interpretation of predicted ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy data.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms within a molecule. The predicted spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic proton, the amino group protons, the chloromethyl protons, and the methyl protons.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~8.0 | Singlet | 1H | H6 (aromatic) |

| ~6.0 | Broad Singlet | 2H | -NH₂ |

| ~4.6 | Singlet | 2H | -CH₂Cl |

| ~2.5 | Singlet | 3H | -CH₃ |

Note: Predicted chemical shifts can vary depending on the solvent and prediction algorithm used.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The predicted ¹³C NMR spectrum of this compound will show distinct peaks for each unique carbon atom.

| Chemical Shift (ppm) | Assignment |

| ~165 | C4 (C-NH₂) |

| ~162 | C2 (C-CH₃) |

| ~158 | C6 |

| ~115 | C5 (C-CH₂Cl) |

| ~40 | -CH₂Cl |

| ~25 | -CH₃ |

Note: Predicted chemical shifts can vary depending on the solvent and prediction algorithm used.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, enabling the determination of its molecular weight and elemental composition. Electron Impact (EI) ionization is a common technique for small molecules. The molecular ion peak (M⁺) is expected at m/z 157, corresponding to the molecular weight of the compound. The presence of a chlorine atom will result in a characteristic M+2 peak with an intensity of approximately one-third of the M⁺ peak.

| m/z | Interpretation |

| 157/159 | [M]⁺/ [M+2]⁺ Molecular ion peak |

| 122 | [M - Cl]⁺ |

| 108 | [M - CH₂Cl]⁺ |

| 43 | [C₂H₃N]⁺ or [C₃H₇]⁺ fragment |

Note: Fragmentation patterns can be complex and depend on the ionization method and energy.

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C-H, C=N, and C-Cl bonds.

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3400-3250 | N-H stretch | Primary Amine (-NH₂) |

| 3100-3000 | C-H stretch | Aromatic C-H |

| 2950-2850 | C-H stretch | Aliphatic C-H (-CH₃, -CH₂Cl) |

| 1650-1580 | N-H bend | Primary Amine (-NH₂) |

| 1600-1450 | C=C and C=N stretch | Pyrimidine ring |

| 800-600 | C-Cl stretch | Chloromethyl group |

Note: The exact positions of IR bands can be influenced by the physical state of the sample and intermolecular interactions.

Experimental Protocols

To obtain high-quality spectroscopic data for the structure elucidation of this compound, the following experimental protocols are recommended.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a 5 mm probe.

-

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: 12-16 ppm.

-

Number of Scans: 16-64, depending on sample concentration.

-

Relaxation Delay: 1-5 seconds.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).

-

Spectral Width: 0-220 ppm.

-

Number of Scans: 1024 or more, as ¹³C has low natural abundance.

-

Relaxation Delay: 2-5 seconds.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a volatile organic solvent (e.g., methanol, acetonitrile).

-

Instrumentation: A mass spectrometer equipped with an appropriate ion source (e.g., Electron Impact - EI, Electrospray Ionization - ESI).

-

EI-MS Acquisition:

-

Ionization Energy: 70 eV.

-

Source Temperature: 200-250 °C.

-

Mass Range: m/z 40-400.

-

-

ESI-MS Acquisition (for confirmation of molecular weight):

-

Solvent Flow Rate: 5-10 µL/min.

-

Capillary Voltage: 3-4 kV.

-

Nebulizing Gas: Nitrogen.

-

Drying Gas Temperature: 250-350 °C.

-

-

Data Analysis: Identify the molecular ion peak and characteristic fragment ions. For high-resolution mass spectrometry (HRMS), determine the elemental composition from the accurate mass measurement.

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

KBr Pellet: Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Visualizing the Elucidation Process and Molecular Structure

To provide a clear and logical representation of the structure elucidation workflow and the confirmed molecular structure, the following diagrams are presented using the DOT language.

Caption: A logical workflow for the structure elucidation of this compound.

References

Technical Guide: Physicochemical Characterization of 5-(Chloromethyl)-2-methylpyrimidin-4-amine (CAS 189745-28-6)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical characteristics of 5-(chloromethyl)-2-methylpyrimidin-4-amine (CAS 189745-28-6). The information is presented to support research and development activities, with a focus on structured data, experimental context, and analytical workflows. This compound is recognized as an impurity related to Thiamine (Vitamin B1)[1][2].

Core Physical and Chemical Data

The fundamental physicochemical properties of this compound are summarized in the table below. These parameters are critical for understanding the compound's behavior in various experimental and formulation settings.

| Property | Value | CAS Registry Number |

| Chemical Name | This compound[3][4] | 189745-28-6[3][4][5][6] |

| Molecular Formula | C₆H₈ClN₃[2][3][4][5] | |

| Molecular Weight | 157.60 g/mol [2][3][4] | |

| Density | 1.29 g/cm³[3] | |

| Boiling Point | 296.38 °C at 760 mmHg[3] | |

| Flash Point | 133.05 °C[3] | |

| LogP (Octanol-Water Partition Coefficient) | 1.036[3] | |

| Polar Surface Area (PSA) | 52.53 Ų | |

| Exact Mass | 157.04100 u[3] |

Experimental Protocols for Physicochemical Characterization

The following sections detail generalized, yet standard, experimental methodologies that are typically employed to determine the key physical characteristics listed above. These protocols are representative of the techniques used in chemical and pharmaceutical laboratories.

Determination of Boiling Point

The boiling point of a liquid is a key indicator of its volatility and purity. A common and effective method for its determination is distillation.

Methodology: Simple or Fractional Distillation

-

Apparatus Setup: A distillation apparatus is assembled, consisting of a round-bottom flask, a heating mantle or oil bath, a distillation head with a port for a thermometer, a condenser, and a receiving flask. For compounds with boiling points close to those of impurities, a fractional distillation column is inserted between the flask and the distillation head to improve separation.

-

Sample Preparation: The round-bottom flask is charged with the sample of this compound. Boiling chips are added to ensure smooth boiling.

-

Heating and Observation: The sample is heated gradually. The temperature is monitored using a thermometer with the bulb placed at the level of the side arm of the distillation head, ensuring it measures the temperature of the vapor in equilibrium with the liquid.

-

Data Recording: The temperature at which a steady stream of distillate is collected in the receiving flask is recorded as the boiling point. For a pure compound, this temperature should remain constant throughout the distillation process.

Determination of Density

Density is a fundamental physical property that can be used to confirm the identity and purity of a substance.

Methodology: Pycnometer Method

-

Pycnometer Calibration: A pycnometer (a flask of a known volume) is cleaned, dried, and weighed empty. It is then filled with a reference liquid of known density (e.g., deionized water) at a specific temperature, and weighed again.

-

Sample Measurement: The pycnometer is emptied, cleaned, dried, and then filled with the sample of this compound at the same temperature. The pycnometer is then weighed.

-

Calculation: The density of the sample is calculated using the formula: Density_sample = (Mass_sample / Mass_reference) * Density_reference

Determination of LogP (Octanol-Water Partition Coefficient)

LogP is a measure of a compound's lipophilicity and is a critical parameter in drug development for predicting absorption, distribution, metabolism, and excretion (ADME) properties. The shake-flask method is a traditional and reliable technique for its determination.

Methodology: Shake-Flask Method

-

Phase Preparation: Equal volumes of n-octanol and water (or a suitable buffer like PBS, pH 7.4) are pre-saturated with each other by vigorous mixing, followed by separation of the two phases.

-

Partitioning: A known amount of this compound is dissolved in one of the phases (typically the one in which it is more soluble). This solution is then combined with an equal volume of the other pre-saturated phase in a separatory funnel.

-

Equilibration: The mixture is shaken vigorously for a set period to allow for the partitioning of the compound between the two phases until equilibrium is reached. The funnel is then allowed to stand undisturbed for the phases to separate completely.

-

Concentration Analysis: The concentration of the compound in each phase is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

Workflow for Impurity Identification and Characterization

The following diagram illustrates a typical workflow for the identification and characterization of an impurity like this compound in a pharmaceutical product, such as a thiamine formulation. This process is crucial for ensuring the quality, safety, and efficacy of the final drug product.

Caption: Workflow for Pharmaceutical Impurity Identification and Characterization.

Biological Context and Significance

As a derivative of pyrimidine, this compound belongs to a class of compounds with a broad spectrum of biological activities. Pyrimidine scaffolds are core structures in many therapeutic agents, including anticancer and antimicrobial drugs.

While specific biological activities or signaling pathway interactions for this compound are not extensively documented in publicly available literature, its status as a thiamine impurity warrants careful consideration in the context of drug safety and quality control. The presence of impurities in active pharmaceutical ingredients (APIs) can potentially impact the safety and efficacy of the final drug product. Therefore, robust analytical methods for the detection and quantification of such impurities are essential. Methods such as Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) are commonly employed for impurity profiling in thiamine formulations.

References

- 1. scilit.com [scilit.com]

- 2. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. sciforschenonline.org [sciforschenonline.org]

- 5. acdlabs.com [acdlabs.com]

- 6. vernier.com [vernier.com]

The Diverse Biological Activities of Pyrimidine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine nucleus is a fundamental heterocyclic scaffold that forms the basis of naturally occurring essential molecules such as nucleic acids (cytosine, thymine, and uracil) and is a prevalent structural motif in a vast array of synthetic compounds with significant pharmacological activities. The inherent drug-like properties of the pyrimidine ring system, coupled with the versatility of its chemical modification, have made it a privileged scaffold in medicinal chemistry. This technical guide provides an in-depth overview of the diverse biological activities of pyrimidine derivatives, with a focus on their anticancer, antimicrobial, antiviral, and anti-inflammatory properties. This document is intended to serve as a comprehensive resource, detailing quantitative biological data, experimental methodologies, and the underlying signaling pathways.

Anticancer Activity

Pyrimidine derivatives have emerged as a cornerstone in cancer chemotherapy. Their mechanisms of action are diverse and often target key cellular processes involved in cancer cell proliferation, survival, and metastasis.

A significant number of pyrimidine-based compounds exert their anticancer effects by inhibiting protein kinases, which are crucial enzymes controlling cell growth, differentiation, and metabolism.[1] Prominent targets include Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinases (CDKs).[2][3] For instance, certain trisubstituted pyrido[3,2-d]pyrimidine derivatives have been shown to be potent irreversible inhibitors of EGFR.[2] Similarly, various pyrazolo[1,5-a]pyrimidine and pyrazolo[3,4-d]pyrimidine derivatives have demonstrated significant inhibitory activity against CDK2.[3][4][5][6]

Another established mechanism for pyrimidine antimetabolites is the disruption of DNA and RNA synthesis.[7][8] By mimicking endogenous pyrimidine bases, these derivatives can be incorporated into nucleic acids, leading to DNA damage and inhibition of DNA synthesis, ultimately inducing apoptosis.[7]

Quantitative Data on Anticancer Activity

The following tables summarize the in vitro inhibitory activities of selected pyrimidine derivatives against various cancer cell lines and protein kinases.

Table 1: Anticancer Activity of Pyrimidine Derivatives against Cancer Cell Lines

| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |

| Pyrimidine-5-carbonitrile (Compound 10b) | HepG2 (Hepatocellular Carcinoma) | 3.56 | [9] |

| A549 (Non-small cell lung cancer) | 5.85 | [9] | |

| MCF-7 (Breast Cancer) | 7.68 | [9] | |

| Pyrazolo[3,4-d]pyrimidine (Compound 16) | DOX/MDA-MB-468 (Doxorubicin-resistant Breast Cancer) | 0.844 | [10] |

| Pyrazolo[1,5-a]pyrimidine (Compound 7d) | HepG2, MCF-7, A549, Caco2 | 24.24, 14.12, 30.03, 29.27 | [4] |

| Pyrazolo[1,5-a]pyrimidine (Compound 10b) | HepG2, MCF-7, A549, Caco2 | 17.12, 10.05, 29.95, 25.24 | [4] |

| Pyrazolo[3,4-d]pyrimidinone (Compound 4a) | HCT116 (Colorectal Carcinoma) | <12.24 | [6] |

| HepG2 (Hepatocellular Carcinoma) | <13.82 | [6] | |

| Pyrazolo[3,4-d]pyrimidinone (Compound 4b) | HCT116 (Colorectal Carcinoma) | <12.24 | [6] |

| HepG2 (Hepatocellular Carcinoma) | <13.82 | [6] | |

| Thiapyran-pyrimidine (Compound 13a) | A549 (Non-small cell lung cancer) | Similar to Olmutinib | [8] |

| H1975 (Non-small cell lung cancer) | Similar to Olmutinib | [8] |

Table 2: Kinase Inhibitory Activity of Pyrimidine Derivatives

| Compound/Derivative Class | Kinase Target | IC50 (nM) | Reference |

| 4,6,7-trisubstituted pyrido[3,2-d]pyrimidine (Compound 30) | EGFR | 0.95 | [2] |

| 4,6,7-trisubstituted pyrido[3,2-d]pyrimidine (Compound 31) | EGFR | 0.97 | [2] |

| 4,6,7-trisubstituted pyrido[3,2-d]pyrimidine (Compound 32) | EGFR | 1.5 | [2] |

| 2,5,8-trisubstituted pyrido[2,3-d]pyrimidine (Compound 36) | EGFR | 2 | [2] |

| 2,4-disubstituted pyrrolo[2,3-d]pyrimidine (Compound 46) | EGFR | 3.76 | [2] |

| Pyrimidine-5-carbonitrile (Compound 10b) | EGFR | 8.29 | [9] |

| Pyrazolo[3,4-d]pyrimidine (Compound 16) | EGFR-TK | 34 | [10] |

| Pyrazolo[3,4-d]pyrimidine (Compound 4) | EGFR-TK | 54 | [10] |

| Pyrazolo[1,5-a]pyrimidine (Compound 6t) | CDK2 | 90 | [3] |

| Pyrazolo[1,5-a]pyrimidine (Compound 6s) | CDK2 | 450 | [3] |

| Pyrazolo[3,4-d]pyrimidine (Compound 15) | CDK2/cyclin A2 | 61 | [5] |

| Pyrazolo[3,4-d]pyrimidinone (Compound 4a) | CDK2 | 210 | [6] |

Signaling Pathways in Cancer Targeted by Pyrimidine Derivatives

The following diagrams illustrate the signaling pathways commonly inhibited by anticancer pyrimidine derivatives.

Antimicrobial Activity

Pyrimidine derivatives exhibit a broad spectrum of activity against various pathogenic microorganisms, including bacteria and fungi. Their mechanisms of action often involve the inhibition of essential microbial enzymes or interference with microbial metabolic pathways.

Quantitative Data on Antimicrobial Activity

The following table summarizes the in vitro antimicrobial activity of selected pyrimidine derivatives, presented as Minimum Inhibitory Concentration (MIC) values.

Table 3: Antimicrobial Activity of Pyrimidine Derivatives

| Compound/Derivative Class | Microorganism | MIC (µg/mL) | Reference |

| Thieno[2,3-d]pyrimidine derivative | E. coli | 1.0 | [11] |

| Thieno[2,3-d]pyrimidine derivative | P. aeruginosa | 1.0 | [11] |

Antiviral Activity

The antiviral potential of pyrimidine derivatives is well-documented, with several compounds being utilized in clinical practice. These derivatives can interfere with viral replication at various stages, including viral entry, replication of the viral genome, and assembly of new viral particles.[12] For example, some pyrimidine derivatives have shown potent activity against influenza virus and human coronaviruses.[13][14] One of the key mechanisms involves the inhibition of host cell pyrimidine biosynthesis, thereby depriving the virus of essential building blocks for nucleic acid replication.[11]

Quantitative Data on Antiviral Activity

The following table presents the in vitro antiviral efficacy of selected pyrimidine derivatives, expressed as the 50% effective concentration (EC50).

Table 4: Antiviral Activity of Pyrimidine Derivatives

| Compound/Derivative Class | Virus | EC50 (µM) | Reference |

| 2-amino-4-(ω-hydroxyalkylamino)pyrimidine derivative | Influenza A and B virus | 0.01 - 0.1 | [13] |

| 4,7-disubstituted pyrimido[4,5-d]pyrimidine | Human coronavirus 229E (HCoV-229E) | - | [14] |

Anti-inflammatory Activity

Pyrimidine derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of key inflammatory mediators. A major mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, which is responsible for the production of pro-inflammatory prostaglandins.[15][16][17] By selectively inhibiting COX-2, these compounds can reduce inflammation with a potentially lower risk of the gastrointestinal side effects associated with non-selective COX inhibitors. Furthermore, some pyrimidine derivatives have been shown to suppress the NF-κB signaling pathway, a critical regulator of the inflammatory response.[18][19]

Quantitative Data on Anti-inflammatory Activity

The following table summarizes the in vitro COX-2 inhibitory activity of selected pyrimidine derivatives.

Table 5: COX-2 Inhibitory Activity of Pyrimidine Derivatives

| Compound/Derivative Class | IC50 (µM) | Reference |

| Pyrimidine derivative (Compound 5) | 0.04 | [15] |

| Pyrimidine derivative (Compound 6) | 0.04 | [15] |

| Pyrimidine derivative (Compound 7) | 0.36 | [15] |

| Pyrimidine derivative (Compound 9) | 0.29 | [15] |

| Pyridopyrimidinone derivative (IIId) | 0.67 - 1.02 | [16] |

| Pyridopyrimidinone derivative (IIIf) | 0.67 - 1.02 | [16] |

| Pyridopyrimidinone derivative (IIIg) | 0.67 - 1.02 | [16] |

| Pyridopyrimidinone derivative (IIIi) | 0.67 - 1.02 | [16] |

| Pyrimidine-5-carbonitrile (Compound 3b) | 0.20 | [20] |

| Pyrimidine-5-carbonitrile (Compound 5b) | 0.18 | [20] |

| Pyrimidine-5-carbonitrile (Compound 5d) | 0.16 | [20] |

Signaling Pathway in Inflammation Targeted by Pyrimidine Derivatives

The diagram below illustrates the NF-κB signaling pathway, a key target for the anti-inflammatory action of certain pyrimidine derivatives.

Experimental Protocols

This section provides detailed methodologies for key in vitro assays commonly used to evaluate the biological activities of pyrimidine derivatives.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.[21][22][23][24][25]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT, to purple formazan crystals.[22] These insoluble crystals are then dissolved, and the absorbance of the colored solution is measured, which is directly proportional to the number of viable cells.

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24-96 hours.[21]

-

Compound Treatment: Treat the cells with various concentrations of the pyrimidine derivative and a vehicle control. Incubate for a predetermined period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Prepare a stock solution of MTT (e.g., 5 mg/mL in PBS).[22] Add 10 µL of the MTT stock solution to each well and incubate at 37°C for 3-4 hours.[21]

-

Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), to each well to dissolve the formazan crystals.[22]

-

Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of 540-590 nm.[21][22]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Kirby-Bauer Disk Diffusion Susceptibility Test for Antimicrobial Activity

The Kirby-Bauer disk diffusion method is a standardized technique used to determine the susceptibility of bacteria to various antimicrobial agents.[1][26][27][28][29]

Principle: A filter paper disk impregnated with a known concentration of an antimicrobial compound is placed on an agar plate inoculated with the test microorganism. The compound diffuses into the agar, creating a concentration gradient. If the microorganism is susceptible to the compound, a clear zone of growth inhibition will appear around the disk.

Procedure:

-

Inoculum Preparation: Prepare a standardized bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).[1]

-

Plate Inoculation: Uniformly streak the inoculum onto the surface of a Mueller-Hinton agar plate using a sterile swab to ensure confluent growth.[26]

-

Disk Application: Aseptically apply paper disks impregnated with the test pyrimidine derivative and standard antibiotic controls onto the inoculated agar surface.[1]

-

Incubation: Incubate the plates at a specified temperature (e.g., 35°C) for 16-24 hours.[1]

-

Zone Measurement: Measure the diameter of the zones of complete growth inhibition to the nearest millimeter.[26]

-

Interpretation: Compare the zone diameters to standardized interpretive charts to determine if the organism is susceptible, intermediate, or resistant to the compound.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]

- 3. Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity [mdpi.com]

- 4. Design, synthesis and biological evaluation of certain CDK2 inhibitors based on pyrazole and pyrazolo[1,5-a] pyrimidine scaffold with apoptotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. Design, Synthesis, In Vitro, and In Silico Studies of New N5-Substituted-pyrazolo[3,4-d]pyrimidinone Derivatives as Anticancer CDK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Discovery of thiapyran-pyrimidine derivatives as potential EGFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Discovery of a Broad-Spectrum Antiviral Compound That Inhibits Pyrimidine Biosynthesis and Establishes a Type 1 Interferon-Independent Antiviral State - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Antiviral Activity of Pyrimidine Containing Compounds: Patent Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis and anti-influenza virus activity of novel pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 16. dovepress.com [dovepress.com]

- 17. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Anti-Inflammatory Effects of a Novel Nuclear Factor- κ B Inhibitory Derivative Derived from Pyrazolo[3,4- d]Pyrimidine in Three Inflammation Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies [mdpi.com]

- 21. MTT Assay [protocols.io]

- 22. researchhub.com [researchhub.com]

- 23. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 24. Assessment of Anticancer Activity by MTT Assay [bio-protocol.org]

- 25. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 26. asm.org [asm.org]

- 27. eucast: Disk diffusion methodology [eucast.org]

- 28. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

- 29. hardydiagnostics.com [hardydiagnostics.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Reactivity of the Chloromethyl Group in Pyrimidines

The pyrimidine nucleus is a fundamental scaffold in a vast array of bioactive compounds, including pharmaceuticals and agrochemicals. The ability to functionalize this heterocyclic system is paramount in medicinal chemistry and drug discovery. The chloromethyl group (–CH₂Cl), when attached to the pyrimidine ring, serves as a highly versatile and reactive handle for introducing a wide range of molecular diversity through nucleophilic substitution reactions. This guide provides a detailed exploration of the reactivity of chloromethylpyrimidines, focusing on their reaction mechanisms, influencing factors, and practical applications in synthesis.

Core Reactivity: Nucleophilic Substitution

Unlike chloro-substituents directly attached to the pyrimidine ring, which react via nucleophilic aromatic substitution (SNAr), the chloromethyl group's reactivity is analogous to that of a benzylic or allylic halide. The primary mechanism is a bimolecular nucleophilic substitution (SN2) reaction. In this process, a nucleophile attacks the electrophilic carbon of the chloromethyl group, displacing the chloride leaving group in a single, concerted step.

This SN2 pathway is favored due to the accessibility of the methylene carbon and the stability of the transition state, which is influenced by the adjacent pyrimidine ring. The pyrimidine ring can stabilize the transition state through its electron-withdrawing nature.

Caption: General SN2 mechanism for chloromethylpyrimidines.

The reaction is highly versatile, accommodating a wide range of nucleophiles, including:

-

Oxygen Nucleophiles: Alcohols and phenols (leading to ethers, as in the Williamson ether synthesis), and carboxylates (leading to esters).

-

Nitrogen Nucleophiles: Amines (primary, secondary), anilines, and heterocyclic amines like piperazine, yielding substituted aminomethylpyrimidines.[1]

-

Sulfur Nucleophiles: Thiols and thiophenols, resulting in thioethers.

-

Carbon Nucleophiles: Cyanide and enolates, for carbon-carbon bond formation.

Factors Influencing Reactivity

The rate and outcome of the nucleophilic substitution on chloromethylpyrimidines are governed by several key factors inherent to SN2 reactions.

-

Nucleophile Strength: Stronger nucleophiles lead to faster reaction rates. For example, a thiolate (RS⁻) is a more potent nucleophile than its corresponding thiol (RSH).

-

Solvent: Polar aprotic solvents such as DMF, DMSO, and acetonitrile are generally preferred.[2] These solvents solvate the cation but not the nucleophile, enhancing its reactivity. Protic solvents can hydrogen-bond with the nucleophile, reducing its potency.

-

Leaving Group: While this guide focuses on the chloromethyl group, the reactivity is dependent on the halide. The corresponding bromomethyl and iodomethyl pyrimidines are significantly more reactive due to the better leaving group ability of bromide and iodide ions.

-

Steric Hindrance: Steric bulk on either the nucleophile or near the reaction center on the pyrimidine ring can hinder the backside attack required for the SN2 mechanism, thereby slowing the reaction rate.

-

Electronic Effects: The electron-withdrawing nature of the pyrimidine ring enhances the electrophilicity of the methylene carbon, making it more susceptible to nucleophilic attack. Additional electron-withdrawing groups on the pyrimidine ring will further increase this reactivity, while electron-donating groups may decrease it.

Quantitative Data: Representative Reaction Yields

| Substrate | Nucleophile | Product | Yield (%) | Reference |

| 2,4,5,6-Tetrachloropyrimidine | DABCO | 2,4,5-trichloro-6-[4-(2-chloroethyl)piperazin-1-yl]pyrimidine | 42% | [1] |

| 4,5,6-Trichloropyrimidine-2-carbonitrile | DABCO | 4,5-dichloro-6-[4-(2-chloroethyl)piperazin-1-yl]pyrimidine-2-carbonitrile | 52% | [1] |

These reactions demonstrate that even with multiple reactive sites, selective substitution with nitrogen nucleophiles can be achieved in moderate to good yields.[1]

Experimental Protocols: Williamson Ether Synthesis

The Williamson ether synthesis is a classic and robust method for forming ethers via an SN2 reaction, and it is directly applicable to chloromethylpyrimidines. Below is a generalized protocol for the reaction of a chloromethylpyrimidine with a generic phenol.

Objective: To synthesize a (phenoxymethyl)pyrimidine derivative.

Materials:

-

Chloromethylpyrimidine (1.0 eq)

-

Substituted Phenol (1.1 eq)

-

Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH) (1.5 eq)

-

N,N-Dimethylformamide (DMF) or Acetonitrile (solvent)

-

Ethyl acetate (for extraction)

-

Brine (for washing)

-

Anhydrous Magnesium Sulfate (MgSO₄) (for drying)

Procedure:

-

Deprotonation: To a solution of the substituted phenol (1.1 eq) in DMF, add potassium carbonate (1.5 eq). Stir the mixture at room temperature for 30 minutes to form the phenoxide nucleophile. If using NaH, add it carefully at 0°C.

-

Substitution: Add the chloromethylpyrimidine (1.0 eq) to the reaction mixture.

-

Heating: Heat the reaction mixture to 60-80°C and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.

-

Workup: After the reaction is complete, cool the mixture to room temperature and pour it into water.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3x).

-

Washing: Combine the organic layers and wash with water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography or recrystallization to yield the final phenoxymethylpyrimidine ether.

Caption: Experimental workflow for Williamson ether synthesis.

Applications in Drug Development and Medicinal Chemistry

The ability to easily displace the chloro group from a chloromethylpyrimidine makes it a valuable intermediate in the synthesis of complex molecules, particularly in the field of drug development. The pyrimidine core is a well-known "privileged scaffold" found in numerous FDA-approved drugs, including anticancer agents like Fluorouracil and antibacterial drugs like Trimethoprim.[1]

The chloromethyl handle allows for the systematic modification of a lead compound to explore structure-activity relationships (SAR). By reacting a single chloromethylpyrimidine intermediate with a library of diverse nucleophiles (alcohols, amines, thiols), chemists can rapidly generate a wide range of analogues for biological screening. This strategy is central to optimizing properties such as potency, selectivity, and pharmacokinetics. For instance, novel pyrido[2,3-d]pyrimidine derivatives have been synthesized and shown to exhibit potent cytotoxicity against cancer cell lines by acting as PIM-1 kinase inhibitors.[3]

Caption: Role of chloromethylpyrimidines in drug discovery.

References

- 1. mdpi.com [mdpi.com]

- 2. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 3. Synthesis of novel bioactive pyrido[2,3- d ]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00902A [pubs.rsc.org]

An In-depth Technical Guide to the Solubility Profile of 5-(Chloromethyl)-2-methylpyrimidin-4-amine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Physicochemical Properties

A summary of the known physicochemical properties of 5-(Chloromethyl)-2-methylpyrimidin-4-amine and its hydrochloride salt is presented in Table 1. The hydrochloride salt form is noted to enhance the solubility of the compound in polar solvents, which is a common strategy employed in pharmaceutical development to improve the dissolution and bioavailability of drug candidates.[1]

Table 1: Physicochemical Properties of this compound and its Hydrochloride Salt

| Property | Value | Source |

| Chemical Name | This compound,hydrochloride | [2] |

| CAS Number | 70476-08-3 | [1][2] |

| Molecular Formula | C₆H₉Cl₂N₃ | [1][2] |

| Molecular Weight | 194.06 g/mol | [1][2] |

| IUPAC Name | This compound;hydrochloride | [1] |

| Density | 1.29 g/cm³ | [2] |

| Boiling Point | 296.4ºC at 760mmHg | [2] |

| Flash Point | 133ºC | [2] |

| Refractive Index | 1.59 | [2] |

| InChI Key | IUICOFBIOJSLTA-UHFFFAOYSA-N | [1] |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of this compound hydrochloride, based on established guidelines from the International Council for Harmonisation (ICH) and common laboratory practices such as the shake-flask method.[3][4][5][6]

2.1. Objective

To determine the equilibrium solubility of this compound hydrochloride in various aqueous and organic solvents at a specified temperature (e.g., 37 °C for physiological relevance).[3][4]

2.2. Materials

-

This compound hydrochloride

-

Purified water (e.g., Milli-Q or equivalent)

-

Selected organic solvents (e.g., ethanol, methanol, acetone, acetonitrile, dimethyl sulfoxide)

-

Calibrated analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

Validated analytical method for quantification (e.g., HPLC-UV, LC-MS)

-

pH meter

2.3. Procedure

-

Preparation of Solvent Media: Prepare the required aqueous pH buffers and ensure all organic solvents are of an appropriate purity grade.

-

Sample Preparation: Accurately weigh an excess amount of this compound hydrochloride and add it to a series of vials.

-

Solvent Addition: Add a known volume of each solvent medium to the respective vials containing the compound.

-

Equilibration: Tightly cap the vials and place them in a constant temperature shaker set to the desired temperature (e.g., 37 ± 1 °C).[4] Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.[4] The time to reach equilibrium should be determined by preliminary experiments where the concentration is measured at different time points until it plateaus.[4]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature to allow for the sedimentation of undissolved solids. If necessary, centrifuge the samples to facilitate the separation of the solid and liquid phases.

-

Sample Collection and Dilution: Carefully withdraw an aliquot of the supernatant from each vial, ensuring no solid particles are transferred. Dilute the collected samples with a suitable solvent to a concentration within the calibration range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated analytical method to determine the concentration of the dissolved compound.

-

pH Measurement: For aqueous solutions, measure the pH of the saturated solution after the experiment to check for any significant changes.[5][6]

2.4. Data Analysis

Calculate the solubility of this compound hydrochloride in each solvent, typically expressed in mg/mL or mol/L. The results should be reported as the mean of at least three replicate determinations for each solvent.[4]

Experimental Workflow Visualization

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of a compound.

Caption: Experimental workflow for solubility determination.

Discussion

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability. For a drug to be absorbed, it must first be in solution at the site of absorption.[7] Poor aqueous solubility can lead to low and variable bioavailability, which can hinder the development of a drug candidate.[7]

The use of hydrochloride salts is a common strategy to enhance the aqueous solubility of basic drugs.[8] However, the solubility of a salt can be influenced by the pH of the medium, a phenomenon that needs to be carefully characterized during pre-formulation studies.[9] The experimental protocol outlined in this guide provides a robust framework for obtaining the necessary solubility data to support the development of this compound hydrochloride. This data is essential for formulation design, dose selection, and regulatory submissions.

References

- 1. This compound hydrochloride | 70476-08-3 | Benchchem [benchchem.com]

- 2. echemi.com [echemi.com]

- 3. ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries - PMC [pmc.ncbi.nlm.nih.gov]

- 4. who.int [who.int]

- 5. ema.europa.eu [ema.europa.eu]

- 6. database.ich.org [database.ich.org]

- 7. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pharmoutsourcing.com [pharmoutsourcing.com]

- 9. researchgate.net [researchgate.net]

Spectroscopic Profile of 5-(Chloromethyl)-2-methylpyrimidin-4-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 5-(Chloromethyl)-2-methylpyrimidin-4-amine. This pyrimidine derivative is a valuable intermediate in medicinal chemistry and drug development. A thorough understanding of its spectroscopic characteristics is essential for its identification, characterization, and quality control in synthetic processes.

While a complete experimental dataset for this compound is not publicly available, this guide compiles predicted data and data from analogous structures to provide a robust analytical profile. The information herein is intended to support researchers in confirming the structure and purity of this compound.

Molecular Structure and Properties

-

IUPAC Name: this compound[1]

-

Molecular Formula: C₆H₈ClN₃[1]

-

Molecular Weight: 157.60 g/mol [1]

-

Exact Mass: 157.0406750 Da[1]

Spectroscopic Data Summary

The following tables summarize the expected spectroscopic data for this compound based on established principles of spectroscopy and analysis of related pyrimidine derivatives.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.0-8.2 | Singlet | 1H | Pyrimidine H-6 |

| ~5.0-5.5 | Broad Singlet | 2H | -NH₂ (Amino) |

| ~4.6-4.8 | Singlet | 2H | -CH₂Cl (Chloromethyl) |

| ~2.4-2.6 | Singlet | 3H | -CH₃ (Methyl) |

Predicted data is based on the analysis of similar pyrimidine structures.[2][3][4]

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~165-168 | Pyrimidine C-2 |

| ~160-163 | Pyrimidine C-4 |

| ~155-158 | Pyrimidine C-6 |

| ~110-115 | Pyrimidine C-5 |

| ~40-45 | -CH₂Cl (Chloromethyl) |

| ~25-28 | -CH₃ (Methyl) |

Predicted data is based on typical chemical shifts for substituted pyrimidines.[5][6]

Table 3: Mass Spectrometry Data

| m/z Value | Interpretation |

| 157/159 | Molecular ion (M⁺) peak with isotopic pattern for one chlorine atom |

| 122 | Fragment ion from the loss of the chloromethyl radical (•CH₂Cl) |

| 108 | Fragment ion from the loss of the chloromethyl group and a methyl radical |

Data is based on the compound's molecular weight and common fragmentation patterns of similar structures.[1]

Table 4: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment of Vibration |

| 3400-3250 | Medium | N-H stretching (primary amine) - typically two bands[7] |

| 3100-3000 | Medium | Aromatic C-H stretching |

| 2980-2850 | Medium | Aliphatic C-H stretching (methyl and chloromethyl) |

| 1650-1580 | Strong | N-H bending (primary amine) |

| 1600-1450 | Strong | C=C and C=N stretching in the pyrimidine ring |

| 1335-1250 | Strong | Aromatic C-N stretching[7] |

| 800-700 | Strong | C-Cl stretching |

Data is based on characteristic infrared absorption frequencies for the functional groups present.[7][8][9]

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented. These should be adapted based on the specific instrumentation and laboratory safety procedures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: Acquire the proton NMR spectrum using standard parameters. The chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane, TMS).

-

¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans may be required to achieve a good signal-to-noise ratio.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer. For volatile compounds, gas chromatography-mass spectrometry (GC-MS) can be used. For less volatile compounds, direct infusion with an electrospray ionization (ESI) source is common.[10][11]

-

Ionization: Use an appropriate ionization technique. Electron impact (EI) is a common method that leads to fragmentation, which can be useful for structural elucidation.[12]

-

Analysis: The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

Detection: The detector records the abundance of each ion, generating the mass spectrum.

Infrared (IR) Spectroscopy

-

Sample Preparation (Thin Solid Film): Dissolve a small amount of the solid sample in a volatile solvent like methylene chloride.[13]

-

Apply a drop of the solution to a salt plate (e.g., NaCl or KBr).[13]

-

Allow the solvent to evaporate, leaving a thin film of the compound on the plate.[13]

-

Acquisition: Place the salt plate in the sample holder of an FT-IR spectrometer and acquire the spectrum. The data is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical process of structural elucidation.

Caption: General workflow for spectroscopic analysis of an organic compound.

References

- 1. 4-Amino-5-(chloromethyl)-2-methylpyrimidine | C6H8ClN3 | CID 421245 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Efficient Protocol for Novel Hybrid Pyrimidines Synthesis: Antiproliferative Activity, DFT Analyses, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. community.wvu.edu [community.wvu.edu]

- 9. athabascau.ca [athabascau.ca]

- 10. Multistep mass spectrometry of heterocyclic amines in a quadrupole ion trap mass analyser - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 13. orgchemboulder.com [orgchemboulder.com]

An In-depth Technical Guide to 4-Amino-5-(chloromethyl)-2-methylpyrimidine: Discovery, Synthesis, and Role in Thiamine Production

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Amino-5-(chloromethyl)-2-methylpyrimidine is a critical intermediate in the chemical synthesis of Vitamin B1, also known as thiamine. This guide provides a comprehensive overview of its discovery, historical context, detailed synthesis protocols, and its pivotal role as a precursor to thiamine. The document includes tabulated quantitative data for key properties and detailed experimental procedures. Furthermore, logical workflows and the thiamine biosynthesis pathway are visualized to facilitate a deeper understanding of its chemical and biological significance.

Introduction

4-Amino-5-(chloromethyl)-2-methylpyrimidine, a substituted pyrimidine, holds significant importance in the pharmaceutical and chemical industries, primarily as a building block in the synthesis of thiamine. The industrial production of Vitamin B1 became a focus in the 1930s to combat the nutritional deficiency disease beriberi.[1] The synthesis of thiamine involves the coupling of a pyrimidine moiety and a thiazole moiety. 4-Amino-5-(chloromethyl)-2-methylpyrimidine serves as a key precursor to the pyrimidine component of thiamine. Its history is intrinsically linked to the development of scalable and economically viable methods for Vitamin B1 production.

Physicochemical Properties

A summary of the key physicochemical properties of 4-Amino-5-(chloromethyl)-2-methylpyrimidine is presented in Table 1. This data is essential for its handling, characterization, and use in synthetic applications.

| Property | Value | Source |

| Molecular Formula | C6H8ClN3 | PubChem |

| Molecular Weight | 157.60 g/mol | PubChem[2] |

| CAS Number | 189745-28-6 | PubChem[2] |

| IUPAC Name | 5-(chloromethyl)-2-methylpyrimidin-4-amine | PubChem[2] |

| Appearance | White to off-white crystalline powder | Guidechem[3] |

| Solubility | Sparingly soluble in water | Guidechem[3] |

| XLogP3 | 0.6 | PubChem[2] |

| Hydrogen Bond Donor Count | 1 | PubChem[2] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[2] |

| Rotatable Bond Count | 1 | PubChem[2] |

| Exact Mass | 157.0406750 Da | PubChem[2] |

| Topological Polar Surface Area | 51.8 Ų | PubChem[2] |

Historical Context and Discovery

The development of synthetic routes to thiamine was a significant achievement in the early 20th century. Industrial production of Vitamin B1 commenced in 1937 by Hoffmann-La Roche and Merck.[1] A crucial intermediate in many of these syntheses is 4-amino-5-aminomethyl-2-methylpyrimidine, commonly known as "Grewe diamine".[1][4] The synthesis of Grewe diamine and its derivatives, including 4-Amino-5-(chloromethyl)-2-methylpyrimidine, has been the subject of extensive research to improve efficiency and reduce costs.

While a definitive "discovery" of 4-Amino-5-(chloromethyl)-2-methylpyrimidine as a singular event is not well-documented, its emergence is a direct consequence of the efforts to synthesize thiamine. Early synthetic strategies focused on building the pyrimidine ring and then functionalizing the 5-position to allow for coupling with the thiazole moiety. The chloromethyl derivative proved to be a versatile intermediate for this purpose. Various synthetic approaches have been developed, often starting from readily available materials like acrylonitrile or malononitrile.[1][5]

Synthesis of 4-Amino-5-(chloromethyl)-2-methylpyrimidine

The synthesis of 4-Amino-5-(chloromethyl)-2-methylpyrimidine is typically achieved through the chlorination of its corresponding hydroxymethyl precursor, 4-amino-5-(hydroxymethyl)-2-methylpyrimidine. This precursor is, in turn, synthesized from simpler starting materials. Below are detailed experimental protocols for these key transformations.

Synthesis of the Precursor: 4-Amino-5-aminomethyl-2-methylpyrimidine (Grewe diamine)

Several industrial processes have been developed for the synthesis of Grewe diamine. One common approach involves the reaction of 2-cyanoacetamide with a Vilsmeier reagent, followed by condensation with acetamidine and subsequent hydrogenation.[6]

Experimental Protocol:

-

Step 1: Synthesis of 4-amino-2-methylpyrimidine-5-carbonitrile.

-

2-Cyanoacetamide is reacted with a Vilsmeier reagent (prepared from dimethylformamide and phosphoryl chloride) to form an enamine.

-

This enamine is then condensed with acetamidine to yield 4-amino-2-methylpyrimidine-5-carbonitrile.[6]

-

-

Step 2: Hydrogenation to 4-amino-5-aminomethyl-2-methylpyrimidine.

-

The resulting 4-amino-2-methylpyrimidine-5-carbonitrile is then hydrogenated.

-

In a typical procedure, the nitrile (15 mol) is mixed with a modified Raney nickel catalyst (300 g wet weight) in a saturated methanol solution of ammonia (20 L) in an autoclave.[7]

-

The mixture is heated to 100 °C and stirred for 5 hours under 4 MPa of hydrogen pressure.[7]

-

After cooling and filtration, the product is obtained by concentrating the filtrate, typically achieving a high yield (e.g., 98%).[7]

-

Conversion to 4-Amino-5-(hydroxymethyl)-2-methylpyrimidine

The Grewe diamine can be converted to the hydroxymethyl derivative, which is the direct precursor for chlorination.

Chlorination to 4-Amino-5-(chloromethyl)-2-methylpyrimidine

Experimental Protocol:

A common method for the conversion of the hydroxymethyl group to a chloromethyl group involves treatment with a chlorinating agent such as thionyl chloride or phosphoryl chloride.

-

General Procedure:

-

4-amino-5-(hydroxymethyl)-2-methylpyrimidine is suspended in an inert solvent.

-

A chlorinating agent (e.g., thionyl chloride) is added dropwise at a controlled temperature, often at or below room temperature.

-

The reaction mixture is then stirred for a period of time until the reaction is complete, which can be monitored by thin-layer chromatography.

-

Upon completion, the excess chlorinating agent and solvent are removed under reduced pressure.

-

The crude product is then purified, for example, by recrystallization, to yield 4-Amino-5-(chloromethyl)-2-methylpyrimidine.

-

Role in Thiamine Biosynthesis and Industrial Production

While 4-Amino-5-(chloromethyl)-2-methylpyrimidine is a key synthetic intermediate, it is not directly involved in the natural biosynthesis of thiamine. In biological systems, the pyrimidine moiety of thiamine, 4-amino-5-hydroxymethyl-2-methylpyrimidine pyrophosphate (HMP-PP), is synthesized from 5-aminoimidazole ribotide (AIR).

The following diagram illustrates the key steps in the biosynthesis of the pyrimidine moiety of thiamine.

References

- 1. Novel synthesis of substituted 4-amino-pyrimidines - Patent 2307355 [data.epo.org]

- 2. 4-Amino-5-(chloromethyl)-2-methylpyrimidine | C6H8ClN3 | CID 421245 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [guidechem.com]

- 4. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 5. US6365740B1 - Preparation of 2-methyl-4-amino-5-aminomethylpyrimidine - Google Patents [patents.google.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. 4-Amino-5-aminomethyl-2-methylpyrimidine | 95-02-3 [chemicalbook.com]

The Role of 5-(Chloromethyl)-2-methylpyrimidin-4-amine in the Thiamin Salvage Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiamin (Vitamin B1) is an essential cofactor for all living organisms. While some organisms can synthesize thiamin de novo, many rely on salvaging thiamin or its precursors from the environment. The thiamin salvage pathway provides a critical route for recycling and utilizing available thiamin moieties. This technical guide delves into the role of 5-(Chloromethyl)-2-methylpyrimidin-4-amine, a synthetic analog of a key intermediate in the thiamin salvage pathway. Due to its structural similarity to 4-amino-5-hydroxymethyl-2-methylpyrimidine (HMP), this compound is postulated to act as an antagonist of the thiamin salvage pathway, potentially through competitive inhibition or covalent modification of key enzymes. This guide summarizes the current understanding of the thiamin salvage pathway, explores the hypothesized mechanism of action of this compound, and provides relevant data on analogous compounds and general experimental protocols for studying this pathway.

Introduction to the Thiamin Salvage Pathway

Thiamin pyrophosphate (TPP) is the biologically active form of thiamin and serves as an essential cofactor for enzymes involved in carbohydrate and amino acid metabolism. Organisms that cannot synthesize thiamin de novo must acquire it from their environment. The thiamin salvage pathway allows for the utilization of thiamin and its degradation products, the pyrimidine moiety HMP and the thiazole moiety 4-methyl-5-(β-hydroxyethyl)thiazole (Thz).

The salvage of the pyrimidine moiety typically involves the following key steps:

-

Uptake: HMP is transported into the cell.

-

Phosphorylation: HMP is phosphorylated in two sequential steps by the bifunctional enzyme hydroxymethylpyrimidine/phosphomethylpyrimidine kinase (HMPK/PMPK), also known as ThiD. This enzyme first converts HMP to HMP monophosphate (HMP-P) and then to HMP pyrophosphate (HMP-PP).

-

Condensation: Thiamin phosphate synthase (ThiE) catalyzes the condensation of HMP-PP with Thz-P to form thiamin monophosphate (TMP).

-

Final Phosphorylation: TMP is then phosphorylated to the active TPP by thiamin monophosphate kinase (ThiL).

This compound: A Putative Antagonist

This compound is a synthetic compound that is structurally analogous to HMP, with the hydroxymethyl group at the 5-position being replaced by a chloromethyl group. This substitution is significant as the chloromethyl group is a reactive moiety capable of forming covalent bonds with nucleophilic residues in proteins, such as cysteine or histidine.[1]

Hypothesized Mechanism of Action

While direct experimental evidence for the interaction of this compound with the thiamin salvage pathway is limited, a plausible mechanism can be inferred from studies of other pyrimidine analogs, such as 4-amino-2-trifluoromethyl-5-hydroxymethylpyrimidine (CF3-HMP).

The proposed mechanism involves the following steps:

-

Enzymatic Recognition and Conversion: Due to its structural similarity to HMP, this compound is likely recognized by HMP kinase (ThiD). The kinase may then phosphorylate the compound, creating a reactive analog of HMP-P or HMP-PP.

-

Enzyme Inhibition: This phosphorylated analog could then act as a potent inhibitor of a downstream enzyme, most likely thiamin phosphate synthase (ThiE). The inhibition could be competitive, with the analog binding to the active site and preventing the binding of the natural substrate, HMP-PP.

-

Covalent Modification: Alternatively, the reactive chloromethyl group of the analog could form a covalent bond with a nucleophilic residue in the active site of ThiD or ThiE, leading to irreversible inactivation of the enzyme.

This mechanism is supported by the known action of CF3-HMP, which is converted by ThiD to its pyrophosphate form and subsequently inhibits ThiE.

Quantitative Data on Analogous Compounds

| Compound | Target Enzyme | Inhibition Type | Ki / IC50 | Organism | Reference |

| 4-Amino-2-trifluoromethyl-5-hydroxymethylpyrimidine (CF3-HMP) | Thiamin phosphate synthase (ThiE) | Competitive | Not specified | E. coli | (FBP, 2011) |

| Bacimethrin (4-amino-5-hydroxymethyl-2-methoxypyrimidine) | ThDP-dependent enzymes (after conversion) | Competitive | Not specified | S. enterica | (Begley et al., 1999) |

Note: This table presents data for analogous compounds to provide a conceptual framework. The inhibitory potential of this compound may differ.

Experimental Protocols

The following are generalized protocols that can be adapted to study the effects of this compound on the thiamin salvage pathway.

Overexpression and Purification of Thiamin Salvage Enzymes

The genes encoding ThiD and ThiE from a relevant organism (e.g., E. coli, B. subtilis) can be cloned into an expression vector (e.g., pET series) and transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).

Workflow:

Enzyme Activity Assays

4.2.1. HMP Kinase (ThiD) Activity Assay

The activity of ThiD can be measured using a coupled-enzyme assay that detects the production of ADP.

-

Principle: The phosphorylation of HMP by ThiD produces ADP. In the presence of phosphoenolpyruvate (PEP) and pyruvate kinase (PK), ADP is converted back to ATP, producing pyruvate. Pyruvate is then reduced to lactate by lactate dehydrogenase (LDH), a reaction that oxidizes NADH to NAD+. The decrease in absorbance at 340 nm due to NADH oxidation is monitored spectrophotometrically.

-

Reaction Mixture:

-

HEPES buffer (pH 7.5)

-

MgCl2

-

ATP

-

PEP

-

NADH

-

PK/LDH enzyme mix

-

HMP (substrate)

-

Purified ThiD enzyme

-

-

Procedure:

-

Assemble the reaction mixture without HMP and the inhibitor.

-

Add the purified ThiD enzyme and incubate to establish a baseline rate of ATP hydrolysis.

-

To test for inhibition, pre-incubate the enzyme with varying concentrations of this compound.

-

Initiate the reaction by adding HMP.

-

Monitor the decrease in absorbance at 340 nm.

-

4.2.2. Thiamin Phosphate Synthase (ThiE) Activity Assay

The activity of ThiE can be assayed by measuring the formation of TMP using high-performance liquid chromatography (HPLC).

-

Reaction Mixture:

-

HEPES buffer (pH 7.5)

-

MgCl2

-

HMP-PP (substrate)

-

Thz-P (substrate)

-

Purified ThiE enzyme

-

-

Procedure:

-

Assemble the reaction mixture.

-

To test for inhibition, pre-incubate the enzyme with the phosphorylated form of this compound (if it is determined to be a substrate for ThiD).

-

Initiate the reaction by adding the substrates.

-

Incubate at the optimal temperature for a defined period.

-

Stop the reaction (e.g., by adding acid or heat).

-

Analyze the reaction mixture by reverse-phase HPLC to quantify the amount of TMP formed. A C18 column is typically used with a mobile phase of phosphate buffer and methanol.

-

Conclusion

This compound represents a potential tool for probing the thiamin salvage pathway and may serve as a lead compound for the development of novel antimicrobial agents. Its structural analogy to HMP and the presence of a reactive chloromethyl group strongly suggest that it could function as an inhibitor of key enzymes in this pathway, such as ThiD and ThiE. While direct experimental data on this specific compound is currently lacking, the information on analogous compounds and the general experimental protocols provided in this guide offer a solid foundation for future research in this area. Further studies are warranted to elucidate the precise mechanism of action and to quantify the inhibitory potency of this compound. Such research will not only enhance our understanding of the thiamin salvage pathway but also potentially contribute to the development of new therapeutic strategies.

References

A Technical Guide to Methodological Approaches in Drug Discovery: Targeting the PI3K/AKT/mTOR Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals